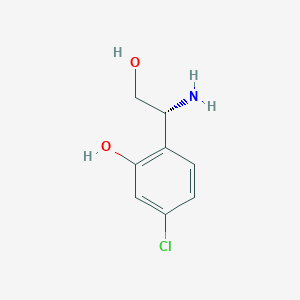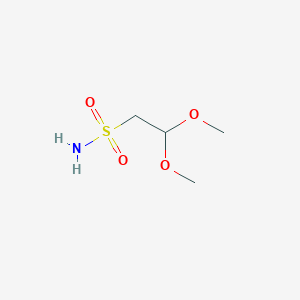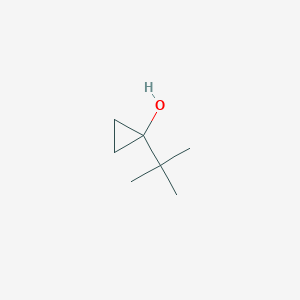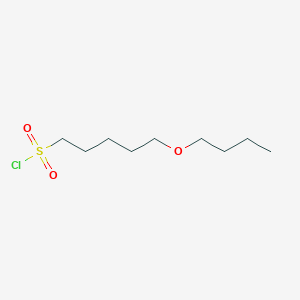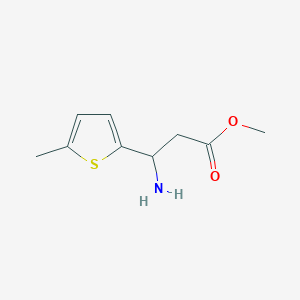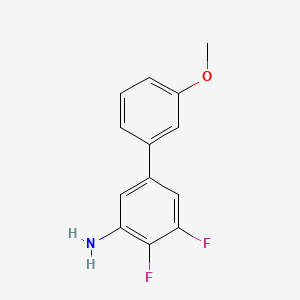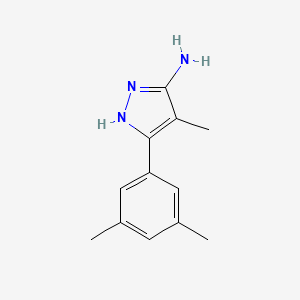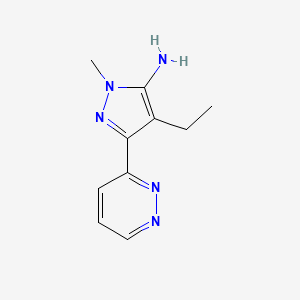
3-Propoxycyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propoxycyclobutanamine is an organic compound that features a cyclobutane ring substituted with an amine group and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxycyclobutanamine can be achieved through several methods. One common approach involves the reaction of cyclobutanone with propylamine under acidic conditions to form the corresponding imine, which is then reduced to yield the desired amine. Another method involves the nucleophilic substitution of a cyclobutyl halide with propylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and purification techniques like distillation or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
3-Propoxycyclobutanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or aryl halides are used as substrates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutanamines.
科学的研究の応用
3-Propoxycyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
作用機序
The mechanism of action of 3-Propoxycyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclobutylamine: A simpler analog with only an amine group attached to the cyclobutane ring.
Propylamine: Lacks the cyclobutane ring but shares the propylamine structure.
Cyclobutanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-Propoxycyclobutanamine is unique due to the presence of both a propoxy group and an amine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
3-propoxycyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-2-3-9-7-4-6(8)5-7/h6-7H,2-5,8H2,1H3 |
InChIキー |
BLYKXCIGZCFDBT-UHFFFAOYSA-N |
正規SMILES |
CCCOC1CC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


nitrosoamine](/img/structure/B13626181.png)
